[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 1803239-44-2
VCID: VC11650125
InChI: InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28-/m1/s1
SMILES: CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C24H28NOPS
Molecular Weight: 409.5 g/mol

[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide

CAS No.: 1803239-44-2

Cat. No.: VC11650125

Molecular Formula: C24H28NOPS

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide - 1803239-44-2

Specification

CAS No. 1803239-44-2
Molecular Formula C24H28NOPS
Molecular Weight 409.5 g/mol
IUPAC Name (R)-N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28-/m1/s1
Standard InChI Key PLMGVQHFPQCELA-QDPGVEIFSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
SMILES CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide is a complex organic compound featuring a sulfinamide backbone with a diphenylphosphino group attached to an ethyl chain. This compound is part of a broader class of chiral aminophosphine ligands, which are crucial in asymmetric catalysis due to their ability to form chiral metal complexes. These ligands play a significant role in facilitating various organic reactions, such as hydrogenation and cross-coupling reactions, with high enantioselectivity.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a chiral sulfinamide with a diphenylphosphino-substituted alkyl halide. Purification is often achieved through chromatographic methods, such as silica gel column chromatography, to obtain the desired purity.

Applications in Catalysis

Chiral aminophosphine ligands like [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide are used in asymmetric catalysis to facilitate reactions such as asymmetric hydrogenation. These reactions are crucial in the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals.

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